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Compound of Interest

Compound Name: 3-Methoxy-2(1H)-pyridone

Cat. No.: B3021883

3-Methoxy-2(1H)-pyridone is a heterocyclic compound of significant interest in medicinal
chemistry and drug development.[1] Its utility stems not only from the functionalities presented
by its pyridone core—a scaffold found in numerous bioactive molecules—but also from its
existence in a state of dynamic equilibrium between two tautomeric forms.[2][3] Tautomers,
being constitutional isomers that readily interconvert, can exhibit profoundly different
physicochemical properties, including lipophilicity, hydrogen bonding capability, and receptor
affinity. Consequently, a comprehensive understanding of the tautomeric landscape of 3-
Methoxy-2(1H)-pyridone is paramount for predicting its biological activity, designing effective
synthetic routes, and formulating stable drug products.

This guide provides a detailed exploration of the chemical structure of 3-Methoxy-2(1H)-
pyridone, delves into the principles governing its tautomeric equilibrium, and outlines the
experimental and computational methodologies used for its characterization.

Core Chemical Structure and Properties

3-Methoxy-2(1H)-pyridone is systematically named 3-methoxy-1H-pyridin-2-one.[4] The core
structure consists of a six-membered dihydropyridine ring containing a nitrogen atom, a ketone
group at the 2-position, and a methoxy substituent at the 3-position.
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Property Value Source
Molecular Formula CsH7NO2 [41516171
Molecular Weight 125.13 g/mol [4105161[7]
CAS Number 20928-63-6 [4][5][6]
IUPAC Name 3-methoxy-1H-pyridin-2-one [4]
Melting Point 115°C [8]

3-methoxy-2-pyridone, 2-
Synonyms . [51[61[9]
Hydroxy-3-methoxypyridine

The Lactam-Lactim Tautomerism

The central feature of 3-Methoxy-2(1H)-pyridone's chemistry is its prototropic tautomerism,
specifically the lactam-lactim equilibrium. This involves the migration of a proton between the
nitrogen and oxygen atoms.

o Lactam (Keto) Form: This is the 3-Methoxy-2(1H)-pyridone structure, characterized by a
carbonyl group (C=0) and an N-H bond.

e Lactim (Enol) Form: This is the 2-Hydroxy-3-methoxypyridine tautomer, which features a
hydroxyl group (O-H) and is an aromatic pyridine ring.

The equilibrium between these two forms is a delicate balance influenced by several factors,
with the stability of each tautomer being highly context-dependent.

Fig. 1. Lactam-Lactim Tautomeric Equilibrium

Causality: Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium (expressed as the constant KT = [Lactim]/[Lactam])
is not fixed. It is dictated by the interplay of aromaticity, solvent interactions, and the electronic
nature of substituents.

Aromaticity vs. Hydrogen Bonding
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The lactim (enol) form, 2-hydroxy-3-methoxypyridine, possesses a fully aromatic pyridine ring.
Aromatic stabilization is a powerful driving force. However, the lactam (keto) form, while not
aromatic in the carbocyclic sense, can form strong intermolecular hydrogen-bonded dimers,
particularly in the solid state and in non-polar solvents.[3][10] This dimerization provides
significant stabilization that can outweigh the loss of aromaticity.[3]

Solvent Effects: The Decisive Factor

The choice of solvent is arguably the most critical factor in determining which tautomer
predominates. This is a direct consequence of differential solvation.

e Polar, Protic Solvents (e.g., Water, Alcohols): These solvents preferentially stabilize the more
polar lactam (keto) form through hydrogen bonding.[11] The carbonyl group is a strong
hydrogen bond acceptor, and the N-H group is a strong donor. Therefore, in agueous
solution, 3-Methoxy-2(1H)-pyridone is expected to exist predominantly in its lactam form.
[11]

» Non-Polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, the less polar,
aromatic lactim (enol) form is often favored.[12] The energy gain from aromaticity is no
longer counteracted by strong solvent stabilization of the keto form.

e Gas Phase: In the absence of solvent, the equilibrium for the parent 2-pyridone/2-
hydroxypyridine system is very close, with a slight preference for the aromatic 2-
hydroxypyridine (enol) form.[12][13]

Influence of the 3-Methoxy Substituent

The methoxy group (-OCHs) at the 3-position is an electron-donating group through resonance
and electron-withdrawing through induction. Its net effect on the tautomeric equilibrium is
subtle. By donating electron density into the ring, it can further stabilize the aromatic lactim
form. Computational studies on substituted pyridones have shown that both inductive and
resonance effects can modulate the position of the equilibrium.[14]

Experimental and Computational Characterization

Distinguishing and quantifying the tautomeric forms requires a combination of spectroscopic
and computational methods. The protocol described below represents a self-validating system,
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where converging evidence from multiple techniques provides a high degree of confidence in

the results.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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